Dimethyl (2S)-2-({[4-(3-chloro-4-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate
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Overview
Description
Dimethyl (2S)-2-({[4-(3-chloro-4-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a substituted imidazopyridine core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2S)-2-({[4-(3-chloro-4-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate typically involves multiple steps:
Formation of the Imidazopyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazopyridine ring system.
Substitution Reactions: Introduction of the 3-chloro-4-fluorophenyl group is achieved through nucleophilic substitution reactions.
Coupling Reactions: The coupling of the imidazopyridine core with the butanedioate moiety is facilitated by carbodiimide-mediated coupling reactions.
Esterification: The final step involves the esterification of the carboxylic acid groups to form the dimethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazopyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, Dimethyl (2S)-2-({[4-(3-chloro-4-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may serve as a probe or ligand in studying enzyme interactions, receptor binding, and cellular pathways. Its structural features make it suitable for investigating biological processes at the molecular level.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets suggests possible applications in drug development, particularly for conditions involving the central nervous system or inflammatory pathways.
Industry
Industrially, the compound might be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which Dimethyl (2S)-2-({[4-(3-chloro-4-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (2S)-2-({[4-(3-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate
- Dimethyl (2S)-2-({[4-(4-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate
Uniqueness
The presence of both chloro and fluoro substituents on the phenyl ring in Dimethyl (2S)-2-({[4-(3-chloro-4-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate distinguishes it from similar compounds. These substituents can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, making it a unique candidate for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
Molecular Formula |
C19H20ClFN4O5 |
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Molecular Weight |
438.8 g/mol |
IUPAC Name |
dimethyl (2S)-2-[[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]butanedioate |
InChI |
InChI=1S/C19H20ClFN4O5/c1-29-15(26)8-14(18(27)30-2)24-19(28)25-6-5-13-16(23-9-22-13)17(25)10-3-4-12(21)11(20)7-10/h3-4,7,9,14,17H,5-6,8H2,1-2H3,(H,22,23)(H,24,28)/t14-,17?/m0/s1 |
InChI Key |
ACGIWFHPSBPDMT-MBIQTGHCSA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C(=O)OC)NC(=O)N1CCC2=C(C1C3=CC(=C(C=C3)F)Cl)N=CN2 |
Canonical SMILES |
COC(=O)CC(C(=O)OC)NC(=O)N1CCC2=C(C1C3=CC(=C(C=C3)F)Cl)N=CN2 |
Origin of Product |
United States |
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